Phoenicopterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phoenicopterone involves several steps, starting from β-carotene. The process typically includes the following steps:
Oxidation: β-carotene is oxidized to form β,β-caroten-4-one.
Dehydrogenation: The β,β-caroten-4-one undergoes dehydrogenation to form 4’,5’-Didehydro-5’,6’-dihydro-β,β-caroten-4-one.
The reaction conditions for these steps often involve the use of specific oxidizing agents and catalysts to facilitate the transformations. For example, the oxidation step may require the use of reagents like potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Phoenicopterone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized carotenoid derivatives.
Reduction: Reduction reactions can convert this compound back to less oxidized forms of carotenoids.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized carotenoids, while reduction can yield less oxidized carotenoids.
Scientific Research Applications
Phoenicopterone has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of carotenoids.
Biology: this compound is studied for its potential role in biological processes, such as photosynthesis and photoprotection.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its antioxidant properties.
Industry: this compound is used as a pigment in various industrial applications, including food coloring and cosmetics.
Mechanism of Action
The mechanism of action of Phoenicopterone involves its interaction with various molecular targets and pathways. As a carotenoid derivative, it can interact with light-absorbing proteins and other molecules involved in photosynthesis. Its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Phoenicopterone is similar to other carotenoid derivatives, such as:
β-Carotene: The precursor to this compound, known for its role in photosynthesis and as a dietary supplement.
Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.
Zeaxanthin: A carotenoid similar to lutein, with applications in eye health.
This compound is unique due to its specific structure and the presence of the 4’,5’-didehydro-5’,6’-dihydro-β,β-caroten-4-one moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
3297-23-2 |
---|---|
Molecular Formula |
C40H54O |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-26,36H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 |
InChI Key |
ZRXISZZQHKYPQA-GMKWGACXSA-N |
Isomeric SMILES |
CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C)(C)C |
Origin of Product |
United States |
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